molecular formula C10H8N2 B1196911 3-Indoleacetonitrile CAS No. 771-51-7

3-Indoleacetonitrile

Cat. No. B1196911
CAS RN: 771-51-7
M. Wt: 156.18 g/mol
InChI Key: DMCPFOBLJMLSNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-indoleacetonitrile and derivatives involves several methods, including the Sandmeyer or Schiemann reactions to introduce halogen and carbon functional groups at the 4-position of indole, demonstrating the versatility of indole chemistry (Somei, M., Kizu, K., Kunimoto, M., & Yamada, F., 1985). Another approach utilizes Cu-catalyzed cyanation using acetonitrile as a cyano source, offering a practical method for synthesizing 3-cyanoindoles (Zhao, M., Zhang, W., & Shen, Z., 2015).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through various synthetic and analytical methods, including X-ray diffraction and spectroscopic techniques. These studies provide insights into the structural aspects that influence the chemical reactivity and properties of these compounds (Brahmachari, G., Kumar, A., Srivastava, A. K., Gangwar, S. K., Misra, N., Gupta, V., & Rajnikant, 2015).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including enzymatic hydrolysis to indoleacetic acid, a process pivotal in plant growth-promoting actions. This conversion is facilitated by specific enzymes present in plants, demonstrating the biological significance of this compound (Thimann, K. & Mahadevan, S., 1958).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting points, and stability, are crucial for their application in synthetic chemistry and biological studies. These properties are determined by the compound's molecular structure and functional groups.

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles, electrophiles, and its role as a precursor in nitrilase-catalyzed conversion to indole-3-acetic acid, highlight the compound's versatility in synthetic and biosynthetic pathways. Nitrilase enzymes, which convert indole-3-acetonitrile to indole-3-acetic acid, play a key role in the biosynthesis of this plant hormone, underlining the interconnection between chemical properties and biological functions (Kobayashi, M., Izui, H., Nagasawa, T., & Yamada, H., 1993).

Scientific Research Applications

  • Growth Promotion in Plants : Thimann and Mahadevan (1958) discussed the role of 3-Indoleacetonitrile in promoting plant growth. They found that its effectiveness varies among different plants due to its conversion to indoleacetic acid in susceptible plants (Thimann & Mahadevan, 1958).

  • Antiviral Properties : Zhao et al. (2021) reported that this compound exhibits significant antiviral activity against a broad spectrum of influenza A viruses, both in vitro and in vivo. It was found to be effective in reducing mortality, weight loss, lung virus titers, and lung lesions in mice (Zhao et al., 2021).

  • Photolysis Studies : Youssef and Kiermayer (1957) studied the effects of ultraviolet light on alcohol-water solutions of this compound, finding it partially destroyed with UV radiation. This indicates its potential sensitivity to light and possible applications in photochemistry (Youssef & Kiermayer, 1957).

  • Chromatographic Analysis : Rausch, Helmlinger, and Hilgenberg (1985) developed a high-performance liquid chromatographic system for the separation of this compound and its derivatives, which has implications for studies in plant biology and chemistry (Rausch, Helmlinger, & Hilgenberg, 1985).

  • Gas Chromatographic Determination in Rapeseed and Brassica Vegetables : Slominski and Campbell (1988) developed a method for quantifying this compound in rapeseed meal and Brassica vegetables, indicating its importance in agricultural and food studies (Slominski & Campbell, 1988).

  • Antibacterial Properties : Kashyap et al. (2022) found that this compound inhibits biofilm formation and enhances sensitivity to antibiotics in Acinetobacter baumannii, a pathogen resistant to many antimicrobials (Kashyap et al., 2022).

Mechanism of Action

Target of Action

3-Indoleacetonitrile has been found to be effective against a broad spectrum of viruses, including Influenza A virus and SARS-CoV-2 . It also inhibits the biofilm formation of both E. coli O157:H7 and P. aeruginosa without affecting its growth .

Mode of Action

It has been observed to exert profound antiviral activity against a broad spectrum of influenza a viruses . It also exhibits antiviral activity against SARS-CoV-2 . The compound promotes the host interferon signaling pathway response and inhibits autophagic flux .

Biochemical Pathways

This compound can be biosynthesized through either tryptophan (Trp)-dependent or Trp-independent pathways . The Trp-dependent pathway for its biosynthesis starts with the conversion of tryptophan to Indole-3-acetaldoxime by the enzyme tryptophan aminotransferase. After that, Indole-3-acetaldoxime is converted to this compound by the enzyme nitrilase .

Pharmacokinetics

In a mouse model, this compound with a non-toxic concentration of 20 mg/kg was found to effectively reduce the mortality and weight loss, diminish lung virus titers, and alleviate lung lesions of mice lethally challenged with influenza a viruses .

Result of Action

The administration of this compound results in reduced mortality and weight loss, diminished lung virus titers, and alleviated lung lesions in mice lethally challenged with influenza A viruses . It also exhibits antiviral activity against SARS-CoV-2 .

Action Environment

It is known that it is a light-induced auxin-inhibitory substance that is isolated from light-grown cabbage (brassica olearea l) shoots

Safety and Hazards

3-Indoleacetonitrile is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept in a tightly closed container . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves should be used when handling this substance .

Future Directions

3-Indoleacetonitrile has been found to be highly effective in treating Influenza A Virus Infection In Vitro and In Vivo . It has also been found to attenuate biofilm formation and enhance sensitivity to imipenem in Acinetobacter baumannii . These findings suggest that this compound has potential therapeutic applications and could be explored further for the treatment of various infections .

properties

IUPAC Name

2-(1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCPFOBLJMLSNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061118
Record name 1H-Indole-3-acetonitrile
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Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Indoleacetonitrile
Source Human Metabolome Database (HMDB)
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CAS RN

771-51-7
Record name Indole-3-acetonitrile
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Record name Indole-3-acetonitrile
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Record name 3-Indoleacetonitrile
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Record name 1H-Indole-3-acetonitrile
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Record name 1H-Indole-3-acetonitrile
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Record name Indol-3-ylacetonitrile
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Record name INDOLE-3-ACETONITRILE
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Record name 3-Indoleacetonitrile
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Melting Point

35 - 37 °C
Record name 3-Indoleacetonitrile
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006524
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods

Procedure details

Dissolve a mixture of the (1H-Indol-3-ylmethyl)-dimethylamine (3.54 mmol), sodium cyanide (0.500 g, 10.62 mmol), and ethyl acetate (1.7 mL, 17.7 mmol) in dry dimethyl sulfoxide (12 mL) and heat to 80° C. under nitrogen for 3 h. Cool the reaction mixture to room temperature, dilute with ethyl acetate (150 mL), and wash with water (50 mL), Dry the organic layer over anhydrous magnesium sulfate, and remove the solvent in vacuo to yield (1H-indol-3-yl)-acetonitrile 0.850 g (96%).
Quantity
3.54 mmol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 3-Indoleacetonitrile exhibits its effects through various mechanisms. For instance, in Acinetobacter baumannii, it inhibits the synthesis of the quorum sensing signal 3-OH-C12-HSL by downregulating the expression of the abaI autoinducer synthase gene. [] This disruption of quorum sensing leads to reduced biofilm formation and motility. [] Additionally, this compound may inhibit efflux pumps by downregulating gene expression, enhancing sensitivity and reducing persistence against antibiotics like imipenem. [] In the context of Influenza A virus, the specific mechanism of action of this compound remains to be fully elucidated. []

A:

  • Spectroscopic Data: While the provided research articles don't detail specific spectroscopic data, they refer to techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) for structural confirmation. [, , ] Researchers often compare obtained data with known standards or spectral databases for identification.

ANone: The provided articles primarily focus on the biological activity of this compound. Information on its material compatibility and stability under various conditions, which would be relevant for certain applications, is not extensively discussed in these studies.

A: The research provided primarily focuses on the biological activity of this compound, specifically its antimicrobial and antiviral properties. [, ] Its potential catalytic properties and applications haven't been a focus in these studies.

A: While the provided research articles don't delve into specific computational studies, they highlight the potential for future research. For instance, understanding the interaction of this compound with the abaI autoinducer synthase gene at a molecular level could be facilitated by computational modeling. [] Similarly, exploring its interaction with Influenza A virus proteins could benefit from such approaches. []

ANone: The provided articles do not delve into specific SHE regulations related to this compound. As research progresses, it will be crucial to conduct comprehensive safety and toxicological assessments to ensure responsible development and use, adhering to relevant regulatory guidelines.

A: While a mouse model study showed that this compound reduced mortality and lung viral titers when administered at 20 mg/kg against specific Influenza A virus strains, [] detailed PK/PD data, including absorption, distribution, metabolism, and excretion (ADME), are not extensively discussed in the provided research. []

ANone: The provided research focuses primarily on the fundamental biological activity of this compound. Drug delivery and targeting strategies, which would be essential for its clinical development, haven't been a primary focus in these studies.

A: Researchers utilize techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) to detect and quantify this compound in various samples. [, , , ] These methods allow for the separation and identification of this compound based on its specific chemical properties.

ANone: Information specifically addressing the environmental impact and degradation pathways of this compound is not extensively discussed in the provided research articles.

ANone: The provided articles primarily focus on the biological activities of this compound, and specific studies dedicated to its dissolution rate and solubility in various media are not included.

ANone: While the provided research articles mention analytical techniques used to detect and quantify this compound, detailed information regarding the validation parameters (accuracy, precision, specificity) of these methods is not explicitly provided.

ANone: The research articles focus primarily on investigating the biological activity of this compound. Specific details regarding the quality control and assurance measures employed during its handling, storage, and use in a research setting are not explicitly stated.

ANone: The provided research articles primarily concentrate on the biological activity of this compound, and detailed information regarding these aspects is not extensively covered in the available literature.

A: Research on this compound spans several decades, with early studies focusing on its presence in plants and potential role as a plant growth regulator. [, , , , ] Over time, investigations have expanded to explore its antimicrobial, [, ] antiviral, [, ] and potential therapeutic properties. [, , ] The identification of this compound in various biological samples, including honeydew from aphids feeding on plants, highlights its ecological relevance. [, ]

A: The research on this compound showcases interdisciplinary approaches, integrating knowledge from plant biology, microbiology, virology, and medicinal chemistry. [, , , , , , , ] Future research may benefit from collaborations with experts in fields such as pharmacokinetics, drug delivery, and toxicology to facilitate the translation of basic research findings into potential therapeutic applications.

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